Malvidin-3,5-diglucoside
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Overview
Description
Malvin is an anthocyanin cation that is malvidin carrying two beta-D-glucosyl residues at positions 3 and 5. It has a role as a biological pigment and a metabolite. It is an anthocyanin cation and a beta-D-glucoside. It derives from a malvidin.
Scientific Research Applications
Degradation Kinetics and Microwave Treatment
- Malvidin-3,5-diglucoside (Mv-3,5-diglu) demonstrates specific degradation behaviors under microwave treatment, influenced by factors like microwave power, energy density, temperature, pH value, and initial concentration of anthocyanins. This degradation follows a first-order kinetics model and is relevant for the application of microwave technology in processing bioactive compounds like Mv-3,5-diglu (Zhao et al., 2013).
Gastrointestinal Absorption and Transport Efficiency
- Mv-3,5-diglucoside's transport efficiency through gastric and intestinal cells was explored. It is transported through MKN-28 gastric cells and Caco-2 intestinal cells with efficiencies ranging from 4% to 9% and 3% to 5%, respectively. Computational studies support these findings, which are significant for understanding the absorption and bioavailability of malvidin-3,5-diglucoside (Han et al., 2020).
Fluorescence Properties in Aqueous Solutions
- The fluorescence properties of Mv-3,5-diglu in various pH environments were studied. This included identifying fluorescence emission bands of different forms of the compound, which is useful for applications in fluorescence spectroscopy and understanding its photoreactivity (Figueiredo et al., 1990).
Interactions with Other Compounds
- Mv-3,5-diglucoside was studied for its interactions with other compounds, like flavonoids and acetaldehyde. These interactions influence the copigmentation processes and are important for applications in food science, particularly in understanding color changes in products like red wines (Timberlake & Bridle, 1976).
properties
Product Name |
Malvidin-3,5-diglucoside |
---|---|
Molecular Formula |
C29H35O17+ |
Molecular Weight |
655.6 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[7-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C29H34O17/c1-40-15-3-10(4-16(41-2)20(15)33)27-17(44-29-26(39)24(37)22(35)19(9-31)46-29)7-12-13(42-27)5-11(32)6-14(12)43-28-25(38)23(36)21(34)18(8-30)45-28/h3-7,18-19,21-26,28-31,34-39H,8-9H2,1-2H3,(H-,32,33)/p+1/t18-,19-,21-,22-,23+,24+,25-,26-,28-,29-/m1/s1 |
InChI Key |
CILLXFBAACIQNS-BTXJZROQSA-O |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O |
synonyms |
malvidin 3,5-diglucoside malvin |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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